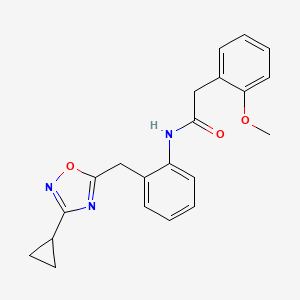
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Oxadiazole derivatives have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They also showed anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3 and antiparasitic properties .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves various methods. For instance, new molecules were designed by substituting different substituents . These designed compounds were synthesized and confirmed their synthesis by spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives were confirmed by 1 HNMR, 13 CNMR and Mass spectral analysis .
Chemical Reactions Analysis
The chemical reactions of 1,2,4-oxadiazole derivatives involve various processes. For example, in one study, a set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives were synthesized .
Aplicaciones Científicas De Investigación
Drug Discovery and Development
The 1,2,4-oxadiazole scaffold serves as an excellent framework for novel drug development. Medicinal chemists have explored its potential, leading to the discovery of several drugs containing the 1,2,4-oxadiazole unit. These compounds exhibit a wide spectrum of biological activities, making them promising candidates for therapeutic interventions .
Bola-Type Scaffolds in Biology and Pharmacy
Bola-type scaffolds, including those based on 1,2,4-oxadiazoles, have applications in drug and gene transport systems, chemical sensing, biomedical research, and molecular recognition. Their unique properties make them valuable tools in various biological contexts .
Anti-Cancer Activity
1,2,4-oxadiazole derivatives have demonstrated significant anti-cancer activity against human cancer cell lines. Researchers have evaluated their potential as anti-inflammatory, analgesic, and immunosuppressive agents. These compounds also exhibit properties such as α,β3-receptor antagonism, antimicrobial activity, and antiparasitic effects .
Conjugated Macrocyclic Arrangements
Conjugated macrocycles containing a 1,3,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties. These arrangements find applications in various conducting systems, including laser dyes, scintillators, optical brighteners, and organic light-emitting diodes (OLEDs) .
Materials Science and Optoelectronics
1,2,4-oxadiazoles contribute to materials science by enhancing the properties of scintillating materials. Additionally, they play a role in the development of optoelectronic devices, such as OLEDs, due to their favorable electronic characteristics .
Heterocyclic Electrocatalysts
Researchers have explored the use of 1,2,4-oxadiazoles as heterocyclic electrocatalysts. These compounds participate in various electrochemical reactions, making them relevant in energy conversion and storage applications .
Mecanismo De Acción
Target of Action
1,2,4-oxadiazoles, a class of compounds to which it belongs, have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets in a way that leads to their anti-infective activities .
Biochemical Pathways
1,2,4-oxadiazoles have been reported to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-oxadiazoles have been studied .
Result of Action
1,2,4-oxadiazoles have been reported to exhibit a broad spectrum of biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The environmental stability and efficacy of 1,2,4-oxadiazoles have been studied .
Safety and Hazards
Direcciones Futuras
The future directions of research on 1,2,4-oxadiazole derivatives are promising. The efforts have been made to provide the chemical intuitions to the reader to design new chemical entity with potential of anti-infective activity . This review will mark the impact as the valuable, comprehensive and pioneered work along with the library of synthetic strategies for the organic and medicinal chemists for further refinement of 1,2,4-oxadiazole as anti-infective agents .
Propiedades
IUPAC Name |
(5-phenyl-1,2,4-oxadiazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-6-8-10-9(13-11-8)7-4-2-1-3-5-7/h1-5,12H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEQMFXGWDOSMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanol | |
CAS RN |
73217-37-5 |
Source


|
| Record name | (5-phenyl-1,2,4-oxadiazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclohex-3-enecarboxamide](/img/structure/B2406275.png)
![Methyl 2-[[3-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2406280.png)


![2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid](/img/structure/B2406284.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2406285.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2406287.png)


![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406293.png)

![4-Ethyl 2-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2406295.png)
![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406296.png)